Compound Description: This compound is a benzamide derivative featuring a 1,3-benzothiazol-2-yl group attached to the amide nitrogen and a phenylsulfamoyl group at the meta position of the benzamide ring. The research paper focuses on the synthesis of this compound, along with several other N-benzothiazol-2-yl benzamide derivatives, as potential allosteric activators of human glucokinase. []
Relevance: N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide shares the benzamide core and the 1,3-benzothiazolyl group with the target compound, 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. The primary structural difference lies in the presence of the sulfamoyl group at the meta position and the lack of a 2-methyl substituent on the benzothiazole ring in the related compound. []
Compound Description: This compound is another N-benzothiazol-2-yl benzamide derivative. It features a 2-chloro-4-nitrophenyl sulfamoyl group at the meta position of the benzamide ring. Like the previous compound, this molecule was synthesized and evaluated as a potential allosteric activator of human glucokinase. []
Relevance: Similar to the previous compound, this molecule shares the core benzamide structure and the 1,3-benzothiazolyl group with 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. The key differences are the presence of a 2-chloro-4-nitrophenyl sulfamoyl group instead of a benzyl group, and the lack of a 2-methyl substituent on the benzothiazole ring. []
Compound Description: This N-benzothiazol-2-yl benzamide derivative incorporates a benzylsulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []
Compound Description: This N-benzothiazol-2-yl benzamide derivative features a butylsulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []
Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative with a methylsulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []
Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative featuring a 2-methylphenyl sulfamoyl group at the meta position of the benzamide ring. This compound was also synthesized and evaluated as a potential allosteric activator of human glucokinase. []
Compound Description: This compound is another N-benzothiazol-2-yl benzamide derivative featuring a 4-bromophenyl sulfamoyl group at the meta position of the benzamide ring. This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase. []
Relevance: This molecule is structurally similar to 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide due to the shared benzamide and 1,3-benzothiazolyl core structures. The main differences are the presence of a 4-bromophenyl sulfamoyl group instead of a benzyl group, and the lack of a 2-methyl substituent on the benzothiazole ring in the related compound. []
Compound Description: This N-benzothiazol-2-yl benzamide derivative features a 4-nitrophenyl sulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []
Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative characterized by a 4-methylphenyl sulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []
Relevance: This compound shares the core benzamide structure and the 1,3-benzothiazolyl group with 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. The primary differences are the presence of a 4-methylphenyl sulfamoyl group instead of a benzyl group, and the lack of a 2-methyl substituent on the benzothiazole ring. []
Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative incorporating a propylsulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []
Relevance: Similar to the previously discussed compounds, this molecule shares the benzamide core and the 1,3-benzothiazolyl group with 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. The distinguishing features are the presence of a propylsulfamoyl group instead of a benzyl group and the absence of a 2-methyl substituent on the benzothiazole ring. []
Compound Description: CPPHA is a benzamide derivative that acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [] It potentiates mGluR5 responses by binding to a novel allosteric site distinct from the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator of the receptor. []
Relevance: Although CPPHA lacks the benzothiazole moiety of 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, it highlights the importance of the benzamide core in modulating mGluRs. [] The research on CPPHA suggests that structural variations within the benzamide scaffold can lead to compounds with diverse allosteric effects on mGluRs. []
Compound Description: This compound is a benzazepine derivative featuring a benzothiazol-6-ylurea group at the 3-position and a complex isopropylurea-containing benzyl substituent at the 1-position of the benzazepine ring. It exhibits high affinity for the neuropeptide Y (NPY) Y1 receptor, acting as a potent and selective antagonist. []
Relevance: Compound 21, despite having a benzazepine core instead of a benzamide core like 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, shares the benzothiazole moiety. [] This common feature highlights the role of benzothiazole in influencing the biological activity of these compounds, although targeting different receptors. []
Compound Description: This compound is a non-acidic inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) with an IC50 value of 1.3 μM. [] It contains a 6-methyl-1,3-benzothiazol-2-yl group attached to a phenylsulfamoyl moiety, which is further linked to a 4-methoxy-3-acetamidophenyl group. []
Relevance: Compound 8, like 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, features a 2-methyl-1,3-benzothiazol-6-yl group as a key structural element. [] This shared feature suggests the importance of this specific benzothiazole derivative in conferring biological activity, albeit targeting different enzymes. []
Compound Description: This compound is another non-acidic mPGES-1 inhibitor identified through virtual screening with an IC50 value of 1.2 μM. [] Its structure consists of a 2-chlorophenylpiperazine-1-carboxamide moiety linked to a benzyl group substituted with a propylsulfamoylmethyl group. []
Relevance: Although Compound 6 does not share the benzothiazole moiety with 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, it highlights the potential of piperazine-containing benzyl derivatives as mPGES-1 inhibitors. [] This finding suggests the possibility of exploring similar structural features for designing novel mPGES-1 inhibitors with improved activity. []
Compound Description: This compound is a radiolabeled benzamide derivative designed as a positron emission tomography (PET) probe for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. [] It features a 4-[11C]methoxy-N-methyl-benzamide moiety connected to a 1,3-thiazol-2-yl group, which is further substituted with a 6-(isopropylamino)pyrimidin-4-yl group. []
Relevance: [11C]ITMM shares the benzamide core with 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide and demonstrates the versatility of the benzamide scaffold in designing molecules for different biological targets. [] The research on [11C]ITMM emphasizes the potential of incorporating radiolabels into benzamide derivatives for PET imaging applications. []
4-Fluoro-N-indan-2-yl-benzamide (AVE9488)
Compound Description: This compound is a small-molecule enhancer of endothelial nitric-oxide synthase (eNOS) expression and has been shown to have antiatherosclerotic effects. []
Relevance: While 4-fluoro-N-indan-2-yl-benzamide lacks the benzothiazole moiety of 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, it represents a structurally-related benzamide derivative that exhibits a distinct biological activity. [] This comparison underlines the broad spectrum of biological effects achievable by modifying the benzamide core structure. []
Compound Description: This compound is another small-molecule enhancer of eNOS expression, structurally related to AVE9488. [] Similar to AVE9488, it has shown antiatherosclerotic effects in animal models. []
Relevance: AVE3085 is relevant to 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide due to its benzamide core, albeit lacking the benzothiazole moiety. [] The research on AVE3085 and AVE9488 demonstrates that variations in the benzamide scaffold can lead to compounds with similar biological activities, particularly in modulating eNOS expression and potentially treating atherosclerosis. []
Compound Description: This compound is a selective A3 adenosine receptor agonist designed for the treatment of cardiac ischemia. []
Relevance: While this compound doesn't explicitly feature the benzamide or benzothiazole moieties present in 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, it shares a common element: the presence of a substituted benzoxazole group. [] This connection highlights the versatility of benzoxazole and benzothiazole derivatives in generating biologically active molecules, albeit targeting different receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.